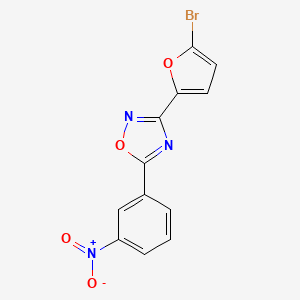
2-(4-chlorophenyl)-4-(4-ethoxybenzylidene)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemical compounds known for their heterocyclic structure, containing elements such as oxygen, nitrogen, and chlorine. These compounds are often synthesized for research in various chemical and pharmaceutical fields.
Synthesis Analysis
The synthesis of similar compounds typically involves multistep reactions starting from basic aromatic or heteroaromatic substrates. For example, compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide have been synthesized and characterized by techniques like IR, 1H NMR, 13C NMR, and mass spectral studies (Bekircan, Ülker, & Menteşe, 2015).
Molecular Structure Analysis
The molecular structure is typically analyzed using techniques such as X-ray diffraction and DFT-calculated structures. For instance, the X-ray and DFT-calculated structures of 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole show specific dihedral angles and intermolecular hydrogen bonds, providing insight into the spatial arrangement of atoms within the molecule (Șahin et al., 2011).
Chemical Reactions and Properties
Compounds with similar structures have been found to exhibit various chemical reactions and properties, such as lipase and α-glucosidase inhibition. These activities are usually discovered through bioassay and chemical interaction studies (Bekircan et al., 2014).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure can be determined through standard laboratory methods. These properties are essential for understanding the compound's behavior under different conditions.
Chemical Properties Analysis
Chemical properties include reactivity with other compounds, stability under various conditions, and the compound's ability to participate in chemical reactions. For example, the reactivity insights provided by structural analysis using X-ray diffraction, Hirshfeld surface analysis, and DFT calculations can offer valuable information on the chemical properties of related compounds (Bakheit et al., 2023).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research has explored the synthesis and structural characteristics of compounds containing 4-chlorophenyl and 4-ethoxybenzyl groups, similar to the structure of 2-(4-chlorophenyl)-4-(4-ethoxybenzylidene)-1,3-oxazol-5(4H)-one. These studies focus on the synthesis techniques, crystal structure, and potential π-hole tetrel bonding interactions, contributing to our understanding of molecular interactions and assembly in the solid state. The investigations include X-ray diffraction and DFT calculations to analyze the molecular and electronic structures of such compounds (Ahmed et al., 2020).
Antimicrobial and Enzyme Inhibition Activities
Compounds derived from or structurally related to this compound have been synthesized and evaluated for their biological activities. For instance, the synthesis of novel heterocyclic compounds has been explored for their potential lipase and α-glucosidase inhibition, showcasing the therapeutic potential of such molecules in addressing enzyme-related disorders (Bekircan et al., 2015). Additionally, antimicrobial activities of new 1,2,4-triazole derivatives highlight the relevance of these compounds in developing new antimicrobial agents (Bektaş et al., 2010).
Electronic and Nonlinear Optical Properties
The exploration of electronic, nonlinear optical properties, and spectroscopic analysis of related heterocyclic compounds enriches our understanding of their physical and chemical behaviors. Such studies provide insights into the potential applications of these molecules in material science and optoelectronics, underlining the versatility of compounds with similar structural frameworks (Beytur & Avinca, 2021).
Environmental Impact and Stability
Research has also been conducted on the environmental impact and stability of benzotriazole and benzophenone UV filters, which share some structural similarities with the chemical of interest. These studies aim at understanding the occurrence, profiles, and effects of these compounds in the environment, providing valuable information for environmental science and pollution research (Zhang et al., 2011).
Propriétés
IUPAC Name |
(4Z)-2-(4-chlorophenyl)-4-[(4-ethoxyphenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-2-22-15-9-3-12(4-10-15)11-16-18(21)23-17(20-16)13-5-7-14(19)8-6-13/h3-11H,2H2,1H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRICOXPRSCVAFP-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethyl-N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5563500.png)

![N-(3-methylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B5563510.png)
![1-(3-methylbutanoyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5563517.png)

![N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5563530.png)
![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5563542.png)

![4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-1-piperazinesulfonamide](/img/structure/B5563558.png)
![3-chloro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5563563.png)
![2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]-3,5,7-trimethyl-1H-indole hydrochloride](/img/structure/B5563564.png)
![3-(1H-imidazol-2-yl)-1-{[4-(methylthio)phenyl]acetyl}piperidine](/img/structure/B5563570.png)

